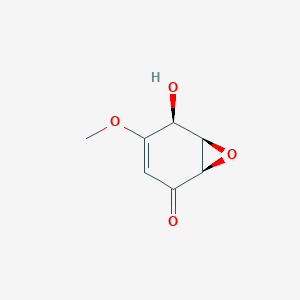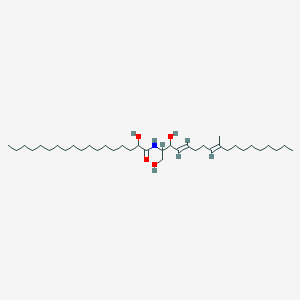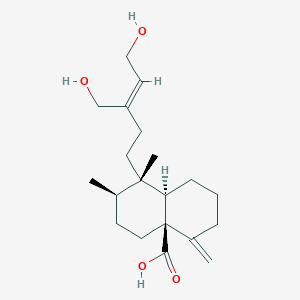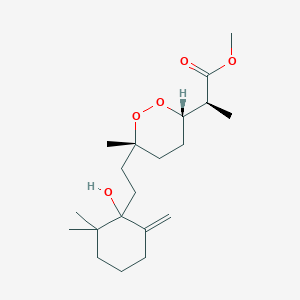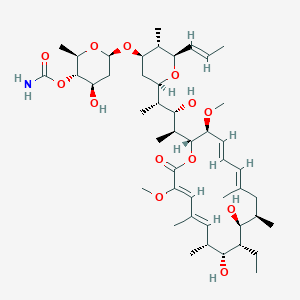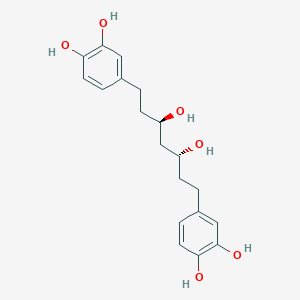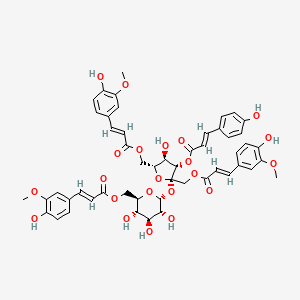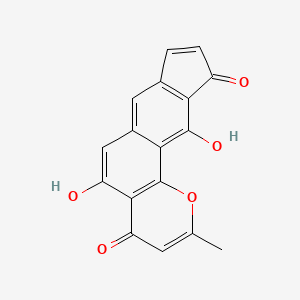
Euplectin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Euplectin is a natural product found in Flavoparmelia euplecta with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Elucidation
Total Synthesis of Euplectin : Euplectin, a unique natural product with a chromone fused indenone structure, was synthesized in a 17-step process. This synthesis highlighted key reactions such as Hauser sulfoxide annulation and chromone formation, offering insights into the compound's complex structure (Mal & De, 2009).
Isolation from Flavoparmelia euplecta : Euplectin, along with a related compound, coneuplectin, was isolated from the lichen Flavoparmelia euplecta. Their structures were elucidated using advanced NMR spectroscopic methods, marking them as the first lichen metabolites with indenone or indanone structures (Ernst-Russell et al., 2000).
Biological Applications and Studies
Lectin Gene Expression in Rice : Euplectin-related lectins, specifically the Euonymus lectin (EUL) family, have been studied in rice. These lectins are involved in various biological processes, including stress responses. The study provided insights into the differential stress responses and tissue specificity of EUL genes in rice (Lambin et al., 2020).
Study of Glass Sponge Optical Properties : The deep-sea 'glass' sponge Euplectella was found to possess remarkable fiber-optical properties in its spicules, comparable to commercial telecommunication fibers. This discovery underscores the technological potential of biological materials (Sundar et al., 2003).
Silica Polycondensation Directed by Glassin : In the marine sponge Euplectella, a protein named “glassin” was found to direct silica polycondensation. This protein plays a crucial role in the formation of the sponge's skeletal system, highlighting the intricate relationship between biological organisms and material formation (Shimizu et al., 2015).
Eigenschaften
Produktname |
Euplectin |
|---|---|
Molekularformel |
C17H10O5 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
5,11-dihydroxy-2-methylindeno[5,6-h]chromene-4,10-dione |
InChI |
InChI=1S/C17H10O5/c1-7-4-11(19)15-12(20)6-9-5-8-2-3-10(18)13(8)16(21)14(9)17(15)22-7/h2-6,20-21H,1H3 |
InChI-Schlüssel |
YMHHRZDSHVZLHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C4=C(C=CC4=O)C=C3C=C2O)O |
Synonyme |
euplectin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



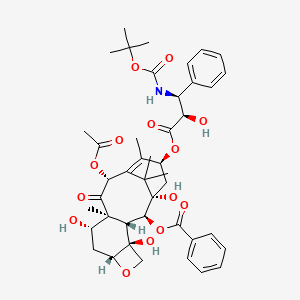
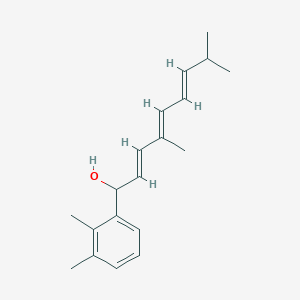

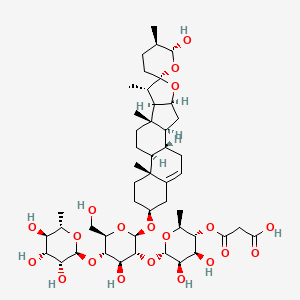
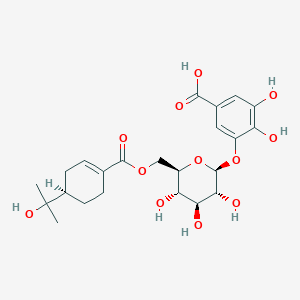
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1251337.png)
